5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C10H11BrN4 and a molecular weight of 267.13 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while oxidation reactions can produce oxidized derivatives .
Scientific Research Applications
5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: The compound is studied for its biological activity against various cell lines, including cancer cells.
Chemical Biology: It serves as a probe for studying molecular interactions and pathways in biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Contains a chlorine atom in place of the cyclopropyl group.
Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Uniqueness
The uniqueness of 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H11BrN4 |
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Molecular Weight |
267.13 g/mol |
IUPAC Name |
5-bromo-7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H11BrN4/c1-5-13-9(12)8-7(11)4-15(6-2-3-6)10(8)14-5/h4,6H,2-3H2,1H3,(H2,12,13,14) |
InChI Key |
OPQCYMDTNXMNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=CN(C2=N1)C3CC3)Br)N |
Origin of Product |
United States |
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